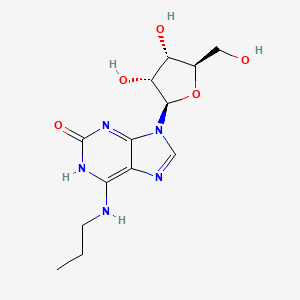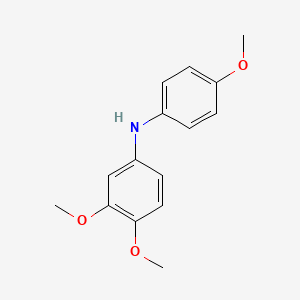
3,4-Dimethoxy-N-(4-methoxyphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxy-N-(4-methoxyphenyl)aniline is an aromatic amine compound with the molecular formula C15H17NO3. It is also known by other names such as 4-Methoxy-N-(4-methoxyphenyl)-3,4-dimethoxyaniline. This compound is characterized by the presence of methoxy groups attached to the benzene ring, which influences its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-(4-methoxyphenyl)aniline typically involves the reaction of 3,4-dimethoxyaniline with 4-methoxybenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxy-N-(4-methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds with different functional groups .
Aplicaciones Científicas De Investigación
3,4-Dimethoxy-N-(4-methoxyphenyl)aniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxy-N-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy groups on the aromatic ring influence its reactivity and binding affinity to various enzymes and receptors. This compound can act as a substrate or inhibitor in enzymatic reactions, affecting the biochemical pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4,4′-Dimethoxydiphenylamine: Similar in structure but with different substitution patterns.
3,4-Dimethoxyaniline: Lacks the additional methoxy group on the phenyl ring.
3,4-Dimethoxyphenethylamine: Contains an ethylamine side chain instead of an aniline group.
Uniqueness
3,4-Dimethoxy-N-(4-methoxyphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of multiple methoxy groups enhances its solubility and influences its interaction with other molecules, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
94026-99-0 |
|---|---|
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C15H17NO3/c1-17-13-7-4-11(5-8-13)16-12-6-9-14(18-2)15(10-12)19-3/h4-10,16H,1-3H3 |
Clave InChI |
TZNBAUJHAPHHMH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


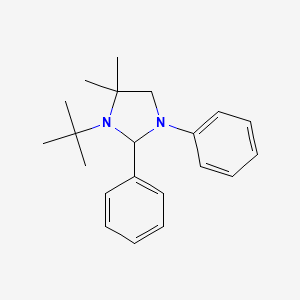
![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
![Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12937894.png)
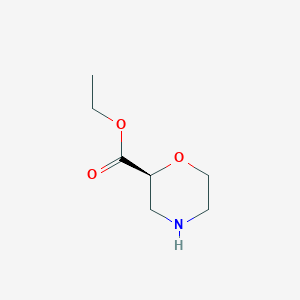
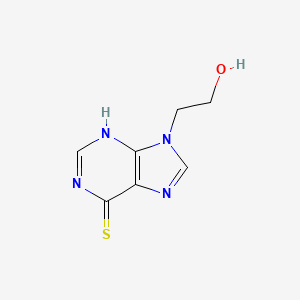
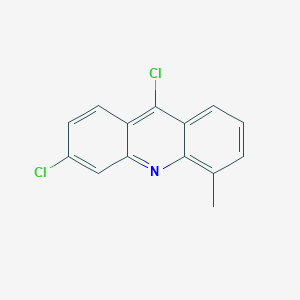

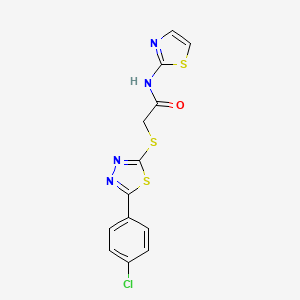
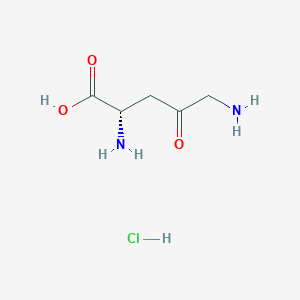
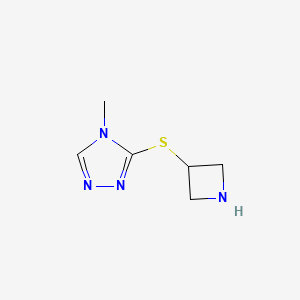
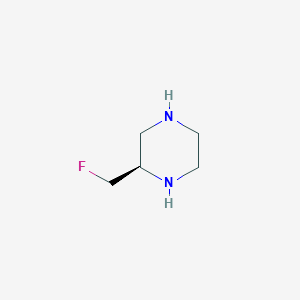
![1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)

